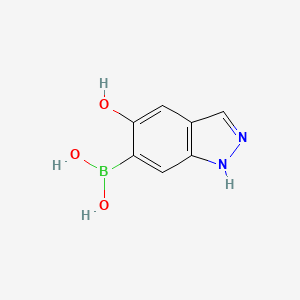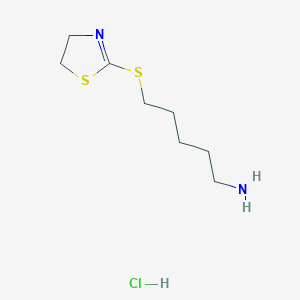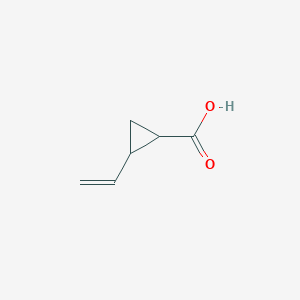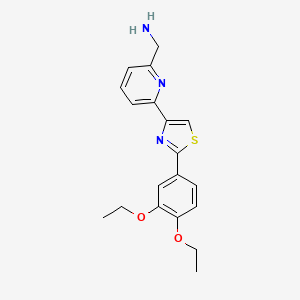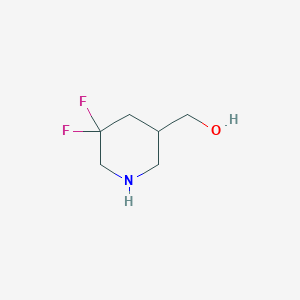![molecular formula C31H19Br B13652634 2-Bromo-2'-phenyl-9,9'-spirobi[fluorene] CAS No. 1911626-20-4](/img/structure/B13652634.png)
2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] is a derivative of spirobifluorene, characterized by the presence of a bromine atom and a phenyl group attached to the spirobifluorene core. This compound is known for its high photoluminescence efficiency and good chemical stability, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] typically involves the bromination of spirobifluorene derivatives. One common method includes dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid containing hydrochloric acid, followed by refluxing to produce the desired compound . The reaction conditions often involve elevated temperatures and the use of strong acids to facilitate the bromination process.
Industrial Production Methods
Industrial production of 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] may involve bulk synthesis techniques, including custom synthesis and procurement of raw materials. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] include strong acids like hydrochloric acid and oxidizing agents. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Employed in studies involving photoluminescent materials and their interactions with biological systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] primarily involves its photoluminescent properties. The compound absorbs light and re-emits it, making it useful in applications requiring high photoluminescence efficiency. The molecular targets and pathways involved in its action depend on the specific application, such as its interaction with other materials in OLEDs or its behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-9,9’-spirobi[9H-fluorene]: Another derivative of spirobifluorene with similar photoluminescent properties.
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Used as a blue-emitting material in electroluminescent devices.
2,2’-Diamino-7-tert-butyl-9,9’-spirobi[fluorene]: A derivative with different functional groups, used in various chemical applications.
Uniqueness
2-Bromo-2’-phenyl-9,9’-spirobi[fluorene] is unique due to its combination of a bromine atom and a phenyl group, which enhances its photoluminescent efficiency and chemical stability. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices.
Eigenschaften
CAS-Nummer |
1911626-20-4 |
|---|---|
Molekularformel |
C31H19Br |
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
2'-bromo-2-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-22-15-17-26-24-11-5-7-13-28(24)31(30(26)19-22)27-12-6-4-10-23(27)25-16-14-21(18-29(25)31)20-8-2-1-3-9-20/h1-19H |
InChI-Schlüssel |
ZQAGVQFOHYDZIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


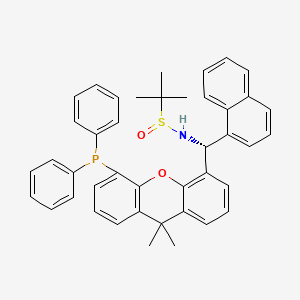
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
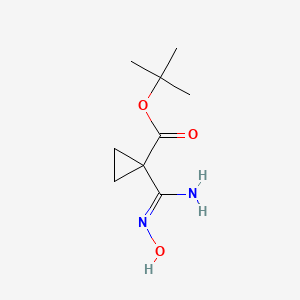
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)
